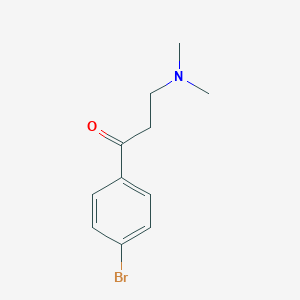

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one

Descripción

BenchChem offers high-quality 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-(dimethylamino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRQDUSONVRSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276782 | |

| Record name | 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138-34-3 | |

| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Architecture of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one: Synthesis, Stability, and Pharmaceutical Utility

Executive Summary

This technical guide analyzes 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one (often isolated as the hydrochloride salt, CAS 881-83-4 ), a pivotal β-aminoketone (Mannich base). Structurally, it serves as a C3-synthon in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and antihistamines. Its utility lies in its dual reactivity: the carbonyl group allows for Grignard or hydride additions, while the amine tail provides solubility and pharmacophoric interaction.

However, this utility comes with a significant stability caveat. As a Mannich base, the molecule is prone to retro-Mannich fragmentation and β-elimination under basic or thermal stress, generating toxic vinyl ketones. This guide details the self-validating protocols required to synthesize, stabilize, and utilize this intermediate effectively.

Chemical Identity & Structural Analysis[1][2]

The molecule is the product of a Mannich reaction between 4-bromoacetophenone, formaldehyde, and dimethylamine. The para-bromo substituent deactivates the aromatic ring, influencing the electronics of downstream Grignard reactions.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride |

| Common Name | 4'-Bromo-3-dimethylaminopropiophenone HCl |

| CAS Number | 881-83-4 (HCl salt); 20087-26-9 (Free base) |

| Molecular Formula | C₁₁H₁₄BrNO[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 292.60 g/mol (Salt); 256.14 g/mol (Free Base) |

| Melting Point | 194–196 °C (Decomposes) |

| Solubility | Soluble in water, ethanol, methanol; Insoluble in diethyl ether |

| Stability | Hygroscopic; Stable as HCl salt. Free base is unstable.[8] |

Synthetic Methodology: The Mannich Protocol[2]

The synthesis relies on the in situ generation of an iminium ion electrophile. To ensure reproducibility and safety, paraformaldehyde is preferred over aqueous formalin to minimize water content, which drives the equilibrium toward the product.

Reagents & Stoichiometry[9][10]

-

Substrate: 4-Bromoacetophenone (1.0 eq)

-

Amine Source: Dimethylamine Hydrochloride (1.1 eq)

-

Carbon Source: Paraformaldehyde (1.2 eq)

-

Solvent: Absolute Ethanol (approx. 3 mL per gram of ketone)

-

Catalyst: Concentrated HCl (Catalytic, 2-3 drops)

Step-by-Step Protocol

-

Charge: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoacetophenone, dimethylamine hydrochloride, and paraformaldehyde in absolute ethanol.

-

Acidification: Add catalytic concentrated HCl. Reasoning: Although the amine salt provides acidity, the initial induction period requires free protons to depolymerize paraformaldehyde rapidly.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 12–24 hours.

-

Checkpoint: The suspension will initially clear as reagents dissolve, then gradually turn cloudy as the product precipitates (depending on concentration).

-

-

Isolation (Critical):

-

Cool the reaction mixture to 0 °C.

-

Filter the white crystalline precipitate.

-

Wash: Wash the filter cake with cold acetone . Reasoning: Acetone removes unreacted ketone and non-polar impurities but does not dissolve the hydrochloride salt product.

-

-

Recrystallization: If purity is <98%, recrystallize from boiling isopropanol/ethanol (9:1).

Mechanistic Pathways & Kinetics

The reaction follows a specific order: (1) Acid-catalyzed depolymerization of paraformaldehyde, (2) Formation of the iminium ion, and (3) Enol attack.

Caption: Mechanistic flow of the Mannich reaction and the competing retro-Mannich degradation pathway.

Stability & The Retro-Mannich Risk

The most critical technical insight for this molecule is its instability as a free base.

The Elimination Mechanism

If the hydrochloride salt is neutralized (e.g., during extraction with NaOH), the resulting free amine possesses an acidic proton at the

Handling Rule: Always store and process 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one as the hydrochloride salt . If the free base is required for a subsequent step (e.g., Grignard reaction), generate it in situ at low temperature (<0 °C) and react immediately.

Downstream Pharmaceutical Applications[11]

This molecule is a scaffold for "blockbuster" antidepressant and antihistamine architectures.

A. Reduction to Amino Alcohols (SSRI Scaffolds)

Reduction of the ketone yields 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol .

-

Reagent: Sodium Borohydride (NaBH₄) in Methanol.

-

Significance: This alcohol is a structural analog to the metabolites of Zimelidine and Brompheniramine .

B. Grignard Derivatization

Reaction with aryl-Grignards (e.g., Phenylmagnesium bromide) yields tertiary amino alcohols.

-

Workflow: The ketone is added to the Grignard reagent.

-

Note: Requires 2 equivalents of Grignard if using the HCl salt (first equivalent neutralizes the salt).

Caption: Synthetic divergence from the Mannich base to bioactive scaffolds.

Analytical Characterization

To validate the synthesis, the following spectroscopic signals must be present.

-

1H NMR (D₂O/DMSO-d₆):

-

Aromatic: Two doublets (AA'BB' system) around

7.6–7.9 ppm (4H), characteristic of para-substitution. -

Linker: Two triplets at

3.4–3.6 ppm (approx), corresponding to -

Amine: Singlet at

2.8 ppm (6H) for

-

-

IR Spectroscopy:

-

Strong carbonyl stretch (

) at ~1680 cm⁻¹. -

Broad ammonium salt band (

) around 2400–2800 cm⁻¹.

-

References

-

PubChem. (n.d.). 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1942).

-Dimethylaminopropiophenone Hydrochloride.[2] Org.[1][8][9][10] Synth. 1942, 22, 32. (Classic protocol for the acetophenone analog, applicable to the bromo-derivative). Retrieved from [Link] -

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[8][10][11] European Journal of Medicinal Chemistry, 89, 743-816. (Review of biological activity and stability).

-

Blicke, F. F. (1942). The Mannich Reaction.[1][7][8][9][10][11][12] Organic Reactions, 1, 303.[9] (Foundational mechanism).[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | C11H15BrClNO | CID 200186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | Buy Online CAS Number 5409-58-5 - Bio Synth [bio-synth.in]

- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 8. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Antifungal evaluation of bis Mannich bases derived from acetophenones and their corresponding piperidinols and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one

[1][2][3][4]

Executive Summary

The compound 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one (often handled as its hydrochloride salt) represents a critical Mannich base intermediate.[1][2][3][4] Structurally, it serves as a "masked"

This technical guide provides a definitive reference for the spectroscopic identification, synthesis, and quality control of this moiety, moving beyond standard database listings to explain the causality behind the spectral data.

Part 1: Structural Context & Synthetic Pathway[1][2][3][4]

The synthesis of this compound relies on the classic Mannich Reaction .[3] The choice of the hydrochloride salt of the amine is not merely for solubility; it is catalytic.[3] The reaction proceeds via an iminium ion intermediate formed in situ from formaldehyde and dimethylamine.[2][3]

Mechanistic Workflow

The following diagram illustrates the acid-catalyzed condensation pathway. Note the critical role of the enol form of 4-bromoacetophenone.[1][2][3]

Figure 1: Acid-catalyzed Mannich condensation pathway forming the target amino-ketone.[1][2][3][4]

Part 2: Spectroscopic Analysis (The Core)[4]

Accurate identification requires correlating the electronic effects of the 4-bromo substituent with the observed spectral shifts.[1][2][3]

Mass Spectrometry (EI-MS)

Primary Diagnostic Feature: The Isotopic Signature.[1][2][3][4]

Unlike chloro- or fluoro- analogs, the bromine atom provides a distinct 1:1 isotopic ratio between

| Ion Fragment | m/z (approx) | Relative Abundance | Structural Origin |

| Molecular Ion (M) | 255 / 257 | Moderate | Parent molecule (Free base).[1][2][3][4] The 1:1 doublet confirms mono-bromination.[1][2][3] |

| Base Peak | 58 | 100% | |

| Benzoyl Cation | 183 / 185 | High | |

| Phenyl Cation | 155 / 157 | Low |

Fragmentation Logic:

The molecule undergoes two competing

Infrared Spectroscopy (FT-IR)

Data typically collected in KBr pellet (for HCl salt).[1][2][3][4]

- (Ketone): 1675–1685 cm⁻¹.[2][3][4]

-

(Amine Salt): 2400–2700 cm⁻¹ (Broad).[2][3][4]

-

Insight: A broad "ammonium band" obscures the C-H stretching region, confirming the salt formation.[3]

-

-

(Aryl Halide): 1000–1100 cm⁻¹.[1][2][3][4]

-

Insight: Often appears as a sharp, distinct band in the fingerprint region.[3]

-

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H-NMR Data (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.2 | Broad s | 1H | Acidic proton on quaternary nitrogen.[1][2][3][4] | |

| 7.92 | d ( | 2H | Ar-H (ortho to CO) | Deshielded by the electron-withdrawing carbonyl anisotropy.[1][2][3][4] |

| 7.78 | d ( | 2H | Ar-H (ortho to Br) | Shielded relative to H-ortho-CO, but deshielded by electronegative Br.[1][2][3][4] |

| 3.65 | t ( | 2H | ||

| 3.35 | t ( | 2H | ||

| 2.78 | s | 6H | Methyl protons.[1][2][3][4] Singlet indicates free rotation.[2][3][4] |

C-NMR Data (100 MHz, DMSO-

)

| Shift ( | Assignment |

| 196.5 | C=O (Ketone carbonyl).[1][2][3][4] |

| 135.2 | Ar-C (Quaternary, ipso to C=O).[2][3][4] |

| 131.8 | Ar-C (CH, ortho to Br).[2][3][4] |

| 130.1 | Ar-C (CH, ortho to C=O).[2][3][4] |

| 127.5 | Ar-C (Quaternary, ipso to Br).[2][3][4] |

| 52.4 | -CH2-N (Aliphatic).[1][2][3][4] |

| 42.1 | -N(CH3)2 (Methyls).[2][3][4] |

| 33.8 | -CO-CH2- (Aliphatic).[1][2][3][4] |

Part 3: Experimental Protocol (Synthesis & Purification)

Safety Warning: This reaction involves formaldehyde (carcinogen) and 4-bromoacetophenone (lachrymator).[1][2][3][4] Work in a fume hood.

Step-by-Step Synthesis (HCl Salt Form)

-

Reagent Setup:

-

In a 250 mL Round Bottom Flask (RBF), combine 4-bromoacetophenone (10.0 g, 50 mmol), paraformaldehyde (2.25 g, 75 mmol excess), and dimethylamine hydrochloride (4.5 g, 55 mmol).

-

Solvent: Add absolute ethanol (30 mL). Add catalytic conc.[2][3][4] HCl (0.5 mL) to initiate depolymerization of paraformaldehyde.[2][3][4]

-

-

Reflux:

-

Precipitation:

-

Filtration & Purification:

-

Yield & Characterization:

Part 4: Stability & Retro-Mannich Danger

A critical aspect often overlooked in standard databases is the instability of the free base.[3]

Figure 2: Stability profile.[1][2][3][4] The compound must be stored as the HCl salt to prevent elimination of dimethylamine.[1]

Protocol Note: If the free base is required for a subsequent reaction (e.g., alkylation), generate it in situ by adding a stoichiometric amount of base (e.g.,

References

-

PubChem Database. 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one Hydrochloride. National Center for Biotechnology Information.[2][3][4] CID 200186.[2][3][4] [Link][1][2][3][4]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-(4-Bromophenyl)-3-dimethylaminopropenone. [Link][1][2][3][4]

-

NIST Mass Spectrometry Data Center. Fragmentation patterns of Mannich Bases. [Link][2][3][4]

-

Roman, G. (2015).[2][3][4][6][7] Mannich bases in medicinal chemistry and drug design.[2][3][4][8] European Journal of Medicinal Chemistry. (Contextual grounding for synthetic utility).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | C11H15BrClNO | CID 200186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromophenyl)-3-dimethylaminopropenone | C11H12BrNO | CID 5376915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | C11H15Cl2NO | CID 200370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one, a halogenated Mannich base, has emerged as a pivotal building block in medicinal chemistry. This technical guide provides an in-depth exploration of its core research applications, with a primary focus on its role as a key intermediate in the synthesis of novel psychoactive compounds, particularly analogs of the selective serotonin reuptake inhibitor (SSRI) citalopram. We will delve into the synthetic pathways, mechanistic underpinnings, and the pharmacological significance of the resulting molecules. This guide also outlines detailed experimental protocols and discusses the broader potential of this compound in drug discovery and development.

Introduction: The Significance of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one is a substituted aromatic aminoketone. Its structure, featuring a bromophenyl group, a propanone linker, and a dimethylamino moiety, makes it a versatile precursor for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the aminoketone backbone is amenable to further functionalization and cyclization reactions.

The primary interest in this compound stems from its utility in the development of potential therapeutics targeting the central nervous system. Specifically, it serves as a crucial starting material for the synthesis of analogs of citalopram, a well-established antidepressant that functions by inhibiting the reuptake of serotonin in the brain.[1][2][3] The exploration of citalopram analogs is driven by the quest for compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one Hydrochloride [2]

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrClNO |

| Molecular Weight | 292.60 g/mol |

| CAS Number | 881-83-4 |

| Appearance | Solid |

| IUPAC Name | 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |

Core Research Application: A Gateway to Novel Antidepressants

The most significant research application of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one is its role as a key intermediate in the synthesis of analogs of the selective serotonin reuptake inhibitor (SSRI), citalopram.[1][4] Citalopram is a widely prescribed medication for the treatment of major depressive disorder and anxiety disorders.[3] The synthesis of citalopram analogs allows researchers to investigate the structure-activity relationships (SAR) of this class of compounds, aiming to develop new chemical entities with enhanced therapeutic properties.

The Synthetic Pathway to Citalopram Analogs

The general synthetic strategy involves a multi-step process that begins with the modification of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one, followed by a key cyclization step to form the dihydroisobenzofuran core of the citalopram scaffold.

A pivotal study in this area outlines the synthesis of 1-(4-substituted-phenyl) analogs of citalopram.[1] The synthesis commences with a double Grignard reaction on 5-cyanophthalide, first with (4-bromophenyl)magnesium bromide and then with (3-(dimethylamino)propyl)magnesium chloride, to yield a diol intermediate.[1] This diol then undergoes a ring closure reaction to form the dihydroisobenzofuran ring system.[1]

Caption: Synthetic workflow from the core compound to citalopram analogs.

Experimental Protocol: Synthesis of a Citalopram Analog Intermediate

The following is a representative, multi-step protocol for the synthesis of a key intermediate, 1-(4-Bromophenyl)-1-(3-(dimethylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile, based on established synthetic routes.[1]

Step 1: Synthesis of the Diol Intermediate

-

Reaction Setup: To a solution of 5-cyanophthalide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of (4-bromophenyl)magnesium bromide in THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Second Grignard Addition: Cool the reaction mixture back to 0 °C and add a solution of (3-(dimethylamino)propyl)magnesium chloride in THF dropwise.

-

Work-up: Allow the reaction to proceed overnight at room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.

Step 2: Cyclization to the Dihydroisobenzofuran Core

-

Reaction Setup: Dissolve the crude diol from Step 1 in dichloromethane (CH₂Cl₂) and cool to 0 °C.

-

Ring Closure: Add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Reaction Completion and Work-up: Stir the reaction mixture overnight at room temperature. Extract the reaction mixture with CH₂Cl₂, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, 1-(4-Bromophenyl)-1-(3-(dimethylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile, can be purified by column chromatography.

Synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one: The Mannich Reaction

The title compound is synthesized via the Mannich reaction, a three-component condensation involving an enolizable ketone (4-bromoacetophenone), formaldehyde, and a secondary amine (dimethylamine).[5][6]

Caption: The Mannich reaction for the synthesis of the title compound.

Detailed Experimental Protocol for the Mannich Reaction

The following protocol is a detailed procedure for the synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride.[5][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoacetophenone, paraformaldehyde, and dimethylamine hydrochloride in a 1:1.1:1.1 molar ratio.

-

Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/acetone, to yield the pure hydrochloride salt of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one.

Table 2: Representative Reaction Parameters for the Mannich Synthesis

| Parameter | Value | Reference |

| Reactants | 4-Bromoacetophenone, Paraformaldehyde, Dimethylamine HCl | [5] |

| Solvent | Ethanol | [5] |

| Catalyst | Concentrated HCl | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | 3-4 hours | [5] |

| Typical Yield | 60-70% | [7] |

Potential for Further Research and Development

While the primary application of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one is as a synthetic intermediate, its structural motifs suggest potential for broader applications in drug discovery.

-

Exploration of Other Therapeutic Areas: The aminoketone scaffold is present in a variety of biologically active molecules. Further derivatization of the title compound could lead to the discovery of novel agents with activities beyond the central nervous system, such as anticancer or antimicrobial properties.

-

Direct Biological Evaluation: To date, there is a lack of published data on the direct biological activity of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one. In vitro and in vivo studies could be conducted to assess its pharmacological and toxicological profile.[8][9] This would provide a more complete understanding of the compound and could reveal unexpected therapeutic potential.

-

Development of Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one and its derivatives remains an active area of research.

Conclusion

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one is a valuable and versatile building block in medicinal chemistry. Its primary and well-documented research application lies in its role as a key intermediate for the synthesis of novel citalopram analogs, which hold promise as next-generation antidepressants. The synthetic pathways involving this compound are well-established, offering a robust platform for the exploration of new chemical space in the pursuit of improved therapeutics for neurological disorders. Further investigation into the direct biological activities of this compound and the development of its derivatives for other therapeutic targets represent exciting avenues for future research.

References

-

Organic Syntheses Procedure. 1-(4-Bromophenyl)ethanone oxime (1). Available from: [Link].

- WO2001002383A2 - Process for the synthesis of citalopram - Google Patents.

-

Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - ResearchGate. Available from: [Link].

-

Supporting Information - Wiley-VCH. Available from: [Link].

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. Available from: [Link].

-

1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | C11H15BrClNO | CID - PubChem. Available from: [Link].

-

Novel and Improved Process for the Preparation of Citalopram. Available from: [Link].

-

Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed. Available from: [Link].

-

Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Request PDF - ResearchGate. Available from: [Link].

-

(E)-1-(4-dimethylaminophenyl)-3-phenylprop-2-en-1-one - PubChem. Available from: [Link].

-

The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed. Available from: [Link].

-

In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle - PMC - NIH. Available from: [Link].

-

propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: [Link].

-

Synthesis of Mannich bases hydrochloride 1 | Download Scientific Diagram - ResearchGate. Available from: [Link].

-

In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. Available from: [Link].

-

A Click Chemistry Mediated in vivo Activity Probe for Dimethylarginine Dimethylaminohydrolase - PMC - NIH. Available from: [Link].

-

The Mannich Reaction - Organic Reactions. Available from: [Link].

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 4. EP1123284B1 - Method for the preparation of citalopram - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one: Discovery, Synthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the β-amino ketone, 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one, a compound of interest in medicinal chemistry. Belonging to the class of Mannich bases, this molecule holds potential for applications in drug discovery, particularly in the realm of neuroscience. This document details its historical context within the broader family of aminoketones, elucidates its synthesis through the classical Mannich reaction, presents its physicochemical properties, and explores its known and potential biological activities. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Chemical Identity and Significance of a Mannich Base

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one is a synthetic organic compound classified as a β-amino ketone, more commonly known as a Mannich base. Its structure features a 4-bromophenyl group attached to a propan-1-one backbone, with a dimethylamino group at the C-3 position. The hydrochloride salt is a common and stable form of this compound.

The significance of this molecule lies in its core structure, which is a recurring motif in a multitude of pharmacologically active compounds. The Mannich reaction, first described by Carl Mannich in 1912, provides a versatile method for the aminomethylation of a carbon acid, leading to the formation of these valuable β-amino ketones. These compounds have served as pivotal intermediates in the synthesis of various pharmaceuticals, including analgesics, anesthetics, and antipsychotics. The presence of the bromine atom and the dimethylamino group on the propiophenone scaffold of the title compound suggests potential for diverse biological activities, which will be explored in subsequent sections.

Historical Context and Discovery

While the specific first synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one is not prominently documented in seminal, readily available literature, its existence is a direct consequence of the well-established Mannich reaction. The general reaction involves the condensation of a compound with an active hydrogen (in this case, 4-bromoacetophenone), an aldehyde (typically formaldehyde), and a secondary amine (dimethylamine).

The historical development of aminoketones in medicinal chemistry has been extensive, with many compounds in this class exhibiting significant biological effects. For instance, the aminoketone bupropion is a widely used antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). The structural similarity of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one to other substituted cathinones and NDRIs has prompted investigations into its potential neurological effects.

Synthesis and Mechanism

The primary route for the synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one is the Mannich reaction. This three-component condensation reaction is a cornerstone of organic synthesis for the formation of C-C bonds and the introduction of a nitrogen-containing functional group.

Reaction Mechanism

The mechanism of the Mannich reaction proceeds in two main stages:

-

Formation of the Eschenmoser-like salt (iminium ion): Dimethylamine reacts with formaldehyde in an acidic medium to form a highly reactive dimethylaminomethyl cation, also known as an iminium ion.

-

Electrophilic attack: The enol form of 4-bromoacetophenone, the active hydrogen compound, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. Subsequent deprotonation yields the final β-amino ketone product.

Figure 1: General mechanism of the Mannich reaction for the synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one Hydrochloride

The following is a representative experimental protocol for the synthesis of the hydrochloride salt of the title compound, adapted from general procedures for Mannich reactions of substituted acetophenones.

Materials:

-

4-Bromoacetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol (95%)

-

Acetone

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromoacetophenone (1.0 eq), dimethylamine hydrochloride (1.0 eq), and paraformaldehyde (1.25 eq).

-

Add 95% ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add acetone to the cooled reaction mixture to precipitate the product.

-

Cool the mixture in an ice bath or refrigerate to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold acetone.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/acetone, to yield the purified 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride.

Physicochemical and Spectroscopic Data

The hydrochloride salt of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one is typically a white to off-white crystalline solid.

| Property | Value | Reference |

| CAS Number | 881-83-4 (hydrochloride) | [1][2] |

| Molecular Formula | C₁₁H₁₅BrClNO (hydrochloride) | [1][2] |

| Molecular Weight | 292.60 g/mol (hydrochloride) | [1][2] |

| Melting Point | 196 °C (hydrochloride) | [1] |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

-

Aromatic protons: Signals expected in the range of 7.5-8.0 ppm, likely showing a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring.

-

Methylene protons (α to carbonyl): A triplet expected around 3.2-3.6 ppm.

-

Methylene protons (α to nitrogen): A triplet expected around 2.8-3.2 ppm.

-

N-Methyl protons: A singlet expected around 2.3-2.6 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl carbon: A signal expected in the range of 195-200 ppm.

-

Aromatic carbons: Signals expected between 128-140 ppm, with the carbon attached to bromine showing a characteristic shift.

-

Methylene carbon (α to carbonyl): A signal expected around 38-42 ppm.

-

Methylene carbon (α to nitrogen): A signal expected around 52-56 ppm.

-

N-Methyl carbons: A signal expected around 45 ppm.

Infrared (IR) Spectroscopy (Expected):

-

C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-N stretch (amine): A medium absorption band around 1150-1250 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals below 3000 cm⁻¹.

-

C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Expected):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and the nitrogen atom.

Biological Activity and Potential Applications

The structural features of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one suggest potential interactions with biological systems, particularly the central nervous system.

Potential Antidepressant Activity

Aminoketones, such as bupropion, are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs). This mechanism of action increases the synaptic concentrations of these key neurotransmitters, which is believed to contribute to their antidepressant effects. Given its structural class, it is plausible that 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one could exhibit similar NDRI activity. Preliminary studies on related compounds have suggested potential antidepressant-like effects in animal models.

Figure 2: Postulated mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI).

Potential Neurotoxicity

It is important to note that many substituted cathinones, which share a structural resemblance to the title compound, are known for their psychoactive and potentially neurotoxic effects. These compounds can act as monoamine transporter substrates, leading to the release of dopamine, serotonin, and norepinephrine. This can result in excitotoxicity, oxidative stress, and neuroinflammation. Therefore, any investigation into the therapeutic potential of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one must be accompanied by a thorough evaluation of its neurotoxicological profile.

Future Directions and Conclusion

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one represents a molecule of interest at the intersection of synthetic organic chemistry and medicinal chemistry. Its straightforward synthesis via the Mannich reaction makes it an accessible scaffold for further derivatization and structure-activity relationship (SAR) studies.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol, along with a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), are crucial for establishing a solid foundation for future studies.

-

Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation is necessary to determine its binding affinities for monoamine transporters and receptors, and to confirm its potential as an NDRI.

-

Toxicological Assessment: Thorough neurotoxicity studies are essential to assess the safety profile of the compound and to identify any potential risks associated with its use.

-

SAR Studies: The synthesis and evaluation of analogs with modifications to the aromatic ring, the amino group, and the propane chain could lead to the discovery of compounds with improved potency and a more favorable safety profile.

References

-

PubChem. (n.d.). 1-(4-Bromophenyl)-3-(dimethylamino)-1-propanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1). Retrieved from [Link]

-

American Addiction Centers. (2024, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]

-

Wikipedia. (2024, February 5). Norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

Foley, K. F., & Cozzi, N. V. (2018). Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation?. Neuropharmacology, 142, 133–143. [Link]

-

Mannich, C. (1917). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 255(1-3), 261-276. [Link]

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

-

Papagni, A., et al. (2023). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. Toxics, 11(4), 321. [Link]

-

Stahl, S. M. (2002). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 4(4), 139–146. [Link]

-

Taylor & Francis. (n.d.). Aminoketone – Knowledge and References. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24759-24783. [Link]

-

Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Retrieved from [Link]

-

Imperfect Pharmacy Notes. (2024, January 27). Medicinal Chemistry 1 Notes | B. Pharmacy 4th Semester. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-3-dimethylaminopropenone. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(3-bromophenyl)-. Retrieved from [Link]

-

ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 1-(4-BROMOPHENYL)-3-(DIMETHYLAMINO)PROPAN-1-ONE HYDROCHLORIDE. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(3-bromophenyl)-3-(dimethylamino)propan-1-one. Retrieved from [Link]

-

Wikipedia. (2024, February 8). Propiophenone. Retrieved from [Link]

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

- Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.

-

RSC Publishing. (2024). Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. Retrieved from [Link]

-

MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Retrieved from [Link]

-

MDPI. (2020). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Retrieved from [Link]

-

PubMed. (2023). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. Retrieved from [Link]

-

PubMed Central (PMC). (2016). Neurotoxicology of Synthetic Cathinone Analogs. Retrieved from [Link]

-

Cleveland Clinic. (2024, November 26). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]

-

PubMed Central (PMC). (2014). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Retrieved from [Link]

-

ACS Publications. (2014). The Redox-Mannich Reaction. Retrieved from [Link]

-

SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

-

ResearchGate. (2017). The Mannich Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

-

Wikipedia. (2024, February 8). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

Wikipedia. (2024, February 8). Pharmacology of antidepressants. Retrieved from [Link]

-

PubMed. (2020). Exploring the mechanisms of action of the antidepressant effect of the ketogenic diet. Retrieved from [Link]

-

Wikipedia. (2024, February 8). Bupropion. Retrieved from [Link]

-

PubMed Central (PMC). (2017). Mechanisms of Ketamine Action as an Antidepressant. Retrieved from [Link]

-

PubMed. (2017). Centennial Anniversary of Mannich's Report on the Formation of β-Amino-Ketones in the Archiv der Pharmazie. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of aminoketones 14-18 via Mannich condensation. Retrieved from [Link]

-

ResearchGate. (2022). Drug molecules consisting of b-aminoketone fragments. Retrieved from [Link]

-

ResearchGate. (2024). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]

-

MDPI. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Retrieved from [Link]

Sources

Synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one: An Application Note and Protocol for Researchers

This comprehensive guide provides a detailed protocol and scientific insights for the synthesis of the Mannich base, 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one , a valuable building block for drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering a blend of theoretical understanding and practical application.

Introduction: The Significance of Mannich Bases in Medicinal Chemistry

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. This three-component condensation reaction, involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, yields a β-amino carbonyl compound known as a Mannich base.[1] These structures are of profound interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and natural products. The introduction of an aminoalkyl group can significantly enhance the pharmacokinetic properties of a molecule, such as its solubility and bioavailability.[2]

The target molecule of this guide, 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one, is a halogenated aromatic β-aminoketone. The presence of the bromophenyl moiety offers a site for further chemical modification through cross-coupling reactions, making it a versatile intermediate for the synthesis of diverse compound libraries. Halogenated organic compounds often exhibit unique pharmacological properties, and their strategic incorporation is a common tactic in drug design.

The Mannich Reaction: A Mechanistic Overview

The synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one proceeds via the classical Mannich reaction. The mechanism can be understood in two principal stages:

-

Formation of the Eschenmoser's salt precursor (Iminium Ion): In the presence of an acid catalyst, dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion. This is the key electrophile in the reaction.

-

Nucleophilic Attack by the Enol: The ketone, 4-bromoacetophenone, possesses acidic α-protons. In the acidic reaction medium, it undergoes tautomerization to its enol form. The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent deprotonation yields the final β-amino ketone product.[1]

It is crucial to maintain a mildly acidic pH (around 4-5) for the reaction to proceed efficiently.[1] Highly acidic conditions would lead to the protonation of the amine, rendering it non-nucleophilic, while basic conditions would not favor the formation of the iminium ion.

Experimental Protocol

This protocol is an adapted method based on established procedures for the synthesis of related β-aminoketones from substituted acetophenones.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 99-90-1 | Starting ketone |

| Dimethylamine hydrochloride | (CH₃)₂NH·HCl | 81.54 | 506-59-2 | Amine source |

| Paraformaldehyde | (CH₂O)n | (30.03)n | 30525-89-4 | Formaldehyde source |

| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 | Catalyst |

| Isopropyl alcohol | C₃H₈O | 60.10 | 67-63-0 | Solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For work-up |

| Sodium hydroxide (pellets) | NaOH | 40.00 | 1310-73-2 | For basification |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Reaction Workflow Diagram

Sources

Application Note: Structural Elucidation of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural analysis of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to empower researchers to adapt these methods for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to perform robust and reliable characterization of aminoketone compounds.

Introduction: The Importance of Structural Verification

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one is a Mannich base derivative whose structural backbone is found in various pharmacologically active compounds.[1] Accurate and unambiguous structural confirmation is a critical step in the drug development pipeline, ensuring the identity and purity of synthesized intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide details the complete workflow for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the title compound, establishing a self-validating system for its structural verification.

Molecular Structure and NMR Assignments

A clear assignment of each nucleus is fundamental to spectral interpretation. The structure of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one is presented below with a systematic numbering scheme that will be used throughout this note.

Figure 1: Structure of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one with atom numbering.

Experimental Protocols

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are designed to yield high-resolution, artifact-free spectra.

General Workflow

The overall process from sample handling to final analysis is outlined below. This systematic approach ensures reproducibility and minimizes errors.

Figure 2: Standard workflow for NMR sample preparation and analysis.

Protocol: Sample Preparation

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent starting point as it dissolves a wide range of organic molecules and has a minimal number of residual solvent signals.[2] The concentration must be sufficient for good signal-to-noise (S/N) but low enough to avoid viscosity-related line broadening.[3][4]

Materials:

-

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one (20-30 mg)

-

Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

-

High-precision analytical balance

-

Glass vial

-

Pasteur pipette

-

High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)[5]

Procedure:

-

Weighing: Accurately weigh 20-30 mg of the solid compound into a clean, dry glass vial. A higher mass is recommended to ensure a good quality ¹³C spectrum can be obtained in a reasonable time.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the sample is fully dissolved. A homogeneous solution is essential for sharp NMR signals.[2]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Ensure the final liquid height is between 4.0 and 4.5 cm (approximately 0.5-0.6 mL) to optimize the shimming process.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation, which would change the sample concentration over time.

Protocol: NMR Data Acquisition (400 MHz Spectrometer)

Rationale: The parameters below are a robust starting point. Shimming is performed to maximize the homogeneity of the magnetic field, leading to sharper lines and better resolution. For ¹³C NMR, a sufficient number of scans and an adequate relaxation delay are crucial for detecting the low-abundance ¹³C nuclei and obtaining quantitatively reliable signals, especially for quaternary carbons.[6]

¹H NMR Acquisition:

-

Experiment: Standard 1D proton (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 30° (to reduce relaxation time)

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 8-16

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Experiment: Standard 1D carbon with proton decoupling (zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 30°

-

Spectral Width: 240 ppm (-10 to 230 ppm)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay (d1): 5 seconds (longer delay for better quantitation of carbonyl and quaternary carbons)

-

Number of Scans (ns): 1024 or more, depending on concentration.

Spectral Interpretation and Analysis

The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra based on the known effects of the functional groups present in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments. The electron-withdrawing nature of the carbonyl group and the aromatic ring significantly influences the chemical shifts of adjacent protons.[7][8]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H-2', H-6' | 7.85 - 7.95 | Doublet (d) | 2H | ~8.5 | Ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding. Appears as a doublet due to coupling with H-3'/H-5'.[9] |

| H-3', H-5' | 7.60 - 7.70 | Doublet (d) | 2H | ~8.5 | Meta to the carbonyl group but ortho to the bromine atom. Appears as a doublet due to coupling with H-2'/H-6'. |

| H-2 | 3.15 - 3.25 | Triplet (t) | 2H | ~6.8 | Methylene protons alpha to the ketone are deshielded. The signal is split into a triplet by the two adjacent H-3 protons.[8] |

| H-3 | 2.75 - 2.85 | Triplet (t) | 2H | ~6.8 | Methylene protons alpha to the nitrogen atom. Split into a triplet by the two adjacent H-2 protons. |

| H-4, H-5 (-N(CH₃)₂) | 2.25 - 2.35 | Singlet (s) | 6H | N/A | The six protons of the two equivalent methyl groups on the nitrogen appear as a single, sharp peak. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display all unique carbon environments as singlets. The chemical shifts are highly diagnostic of the carbon type (carbonyl, aromatic, aliphatic).[10][11]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (C=O) | 196.0 - 198.0 | The carbonyl carbon of a ketone is strongly deshielded and appears far downfield.[12] |

| C-1' | 135.0 - 136.0 | Aromatic quaternary carbon attached to the carbonyl group. |

| C-3', C-5' | 131.8 - 132.5 | Aromatic carbons ortho to the bromine atom. |

| C-2', C-6' | 129.5 - 130.5 | Aromatic carbons meta to the bromine atom. |

| C-4' | 128.0 - 129.0 | Aromatic quaternary carbon attached to the bromine atom. |

| C-3 | 55.0 - 56.0 | Aliphatic carbon directly attached to the electronegative nitrogen atom. |

| C-4, C-5 (-N(CH₃)₂) | 45.0 - 46.0 | Equivalent methyl carbons attached to the nitrogen. |

| C-2 | 38.5 - 39.5 | Aliphatic carbon alpha to the carbonyl group. |

The Role of Solvent Choice

While CDCl₃ is a versatile solvent, intermolecular interactions between the solute and solvent can influence chemical shifts.[13][14][15] For aminoketones, using a more polar aprotic solvent like DMSO-d₆ can be informative.

-

Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor. While this molecule has no exchangeable protons, interactions with the lone pair on the nitrogen can slightly alter the chemical shifts of nearby protons (H-3 and the N-methyls).

-

Aromatic Solvent Induced Shift (ASIS): Using an aromatic solvent like benzene-d₆ can cause significant shifts, particularly for protons situated near the electron-rich face of the carbonyl group. This can be a useful tool for resolving overlapping signals.

If solubility issues arise or if alternative spectral patterns are needed for confirmation, acquiring a spectrum in DMSO-d₆ or acetone-d₆ is a logical next step.

Conclusion

This application note provides a robust and scientifically grounded framework for the NMR analysis of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The comprehensive analysis and predicted spectral data tables serve as a reliable reference for structural confirmation, enabling scientists in pharmaceutical and chemical research to confidently verify the identity and purity of this important synthetic intermediate.

References

-

National Center for Biotechnology Information. "Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one." PubChem, [Link].

-

Al-gamal, et al. "Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP)." MDPI, [Link].

-

National Center for Biotechnology Information. "1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1)." PubChem, [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, [Link].

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, [Link].

-

Zhang, J., et al. "Crystal structure of 1-(4-bromophenyl)-3-(diphenylphosphoryl)-3-hydroxypropan-1-one, C21H18BrO3P." ResearchGate, [Link].

-

Organomation. "NMR Sample Preparation: The Complete Guide." Organomation, [Link].

-

Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds." Chemistry LibreTexts, [Link].

-

The Royal Society of Chemistry. "Supporting information: Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates." The Royal Society of Chemistry, [Link].

-

Kolonko, K. "Interpreting Aromatic NMR Signals." YouTube, [Link].

-

Li, D., et al. "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol." Molecules, [Link].

-

Moshnenko, N. A., et al. "Thiol–Ene Reaction of 1-Azabuta-1,3-dienes in Synthesis of Functionalized α-Amino Ketones and Fused Aziridines." Organic Letters, [Link].

-

Western University. "NMR Sample Preparation." Western University, [Link].

-

Reddit. "How does solvent choice effect chemical shift in NMR experiments?" Reddit, [Link].

-

Chemistry Steps. "NMR Chemical Shift Values Table." Chemistry Steps, [Link].

-

University of Wisconsin-Madison. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Wisconsin-Madison, [Link].

-

University of Colorado Boulder. "Aromatics - Organic Chemistry." University of Colorado Boulder, [Link].

-

ResearchGate. "13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with..." ResearchGate, [Link].

-

Oregon State University. "13C NMR Chemical Shift." Oregon State University, [Link].

-

Nanalysis. "NMR sample preparation guidelines." Nanalysis, [Link].

-

National Center for Biotechnology Information. "Nuclear magnetic resonance studies of anticonvulsant enaminones." PubMed, [Link].

-

American Chemical Society. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications, [Link].

-

Oregon State University. "CH 336: Ketone Spectroscopy." Oregon State University, [Link].

-

Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part I." Nanalysis, [Link].

-

Taylor & Francis Online. "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts." Taylor & Francis Online, [Link].

- Google Patents. "1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.

-

ResearchGate. "NMR Spectroscopy of Aromatic Compounds (#1e)." ResearchGate, [Link].

-

Stevenson, V. "NMR Analysis of Amino Acids." YouTube, [Link].

-

University of California, Davis. "13C NMR of 1-Propanol." University of California, Davis, [Link].

-

Chem Help ASAP. "chemical shift of functional groups in 13C NMR spectroscopy." YouTube, [Link].

-

ResearchGate. "Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group." ResearchGate, [Link].

-

National Center for Biotechnology Information. "1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one." PubChem, [Link].

Sources

- 1. EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity - Google Patents [patents.google.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. nmr-bio.com [nmr-bio.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. thieme-connect.de [thieme-connect.de]

- 14. reddit.com [reddit.com]

- 15. tandfonline.com [tandfonline.com]

Application Note: Crystallographic Analysis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one Hydrochloride

Executive Summary

This application note details the structural characterization of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride (CAS: 881-83-4).[1][2] As a

The presence of the para-bromine atom provides a dual advantage: it serves as a heavy atom for crystallographic phasing (anomalous scattering) and a halogen-bond donor for supramolecular assembly studies. This guide provides a validated workflow from synthesis to refined crystal structure, emphasizing the handling of the flexible propyl chain and the analysis of intermolecular halogen bonding.

Chemical Context & Significance

The target molecule is a classic Mannich base derived from 4-bromoacetophenone. In the solid state, these salts often exhibit complex hydrogen-bonding networks involving the protonated amine and the carbonyl oxygen.

Key Structural Features to Analyze:

-

Torsion Angles: The conformation of the propan-1-one linker (

: C(Ar)-C(=O)-C-C) determines the overall shape and reactivity. -

Halogen Bonding: The C-Br...O or C-Br...

interactions are pivotal for crystal packing stability. -

Lattice Stability: The hydrochloride salt forms charge-assisted hydrogen bonds (

), which are stronger and more directional than neutral interactions, facilitating the growth of diffraction-quality crystals.

Experimental Protocols

Synthesis of the Hydrochloride Salt

Objective: To generate high-purity material suitable for single-crystal growth.

Reagents:

-

4-Bromoacetophenone (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Dimethylamine hydrochloride (1.2 eq)[2]

-

Absolute Ethanol (Solvent)

-

Conc. HCl (Catalytic amount, ~2 drops)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromoacetophenone (10 mmol) and dimethylamine hydrochloride (12 mmol) in 15 mL of absolute ethanol.

-

Addition: Add paraformaldehyde (12 mmol) and catalytic HCl.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Precipitation: Upon completion, cool the solution to room temperature. If precipitation does not occur spontaneously, add 20 mL of cold acetone or diethyl ether to induce crystallization.

-

Filtration: Filter the white solid under vacuum, wash with cold acetone (2 x 5 mL), and dry in a desiccator.

-

QC Check: Verify Melting Point. Target Range: 194-196°C [1].[1]

Crystallization Strategy

Objective: To grow single crystals >0.1 mm in at least two dimensions.

Method A: Vapor Diffusion (Preferred for Salts)

-

Solvent (Inner Vial): Dissolve 20 mg of the hydrochloride salt in 1 mL of Methanol (high solubility).

-

Precipitant (Outer Vial): Diethyl Ether or Acetone (low solubility).

-

Setup: Place the open inner vial inside a larger sealed jar containing the precipitant. Allow to stand undisturbed at 4°C for 3-7 days.

-

Mechanism: As ether diffuses into the methanol, the polarity decreases, gently forcing the salt out of solution into an ordered lattice.

Method B: Slow Evaporation

-

Solvent: Ethanol/Water (9:1).

-

Setup: Dissolve saturated amount at 40°C, filter into a clean vial, cover with parafilm poked with 3 pinholes. Leave at room temperature.

Visualization: Experimental Workflow

Figure 1: Workflow from chemical synthesis to diffraction-ready crystal selection.[2][3][4][5][6][7]

Crystallographic Data Collection & Analysis[6][8]

Data Collection Parameters[6][7]

-

Source: Mo K

radiation ( -

Temperature: 100 K (Cryostream).

-

Reasoning: The propyl chain (

) is flexible. Room temperature collection often results in large thermal ellipsoids or disorder in this region, obscuring precise bond lengths.

-

-

Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction (SADABS or equivalent), which is critical for Br-containing structures.

Structure Solution Protocol

-

Space Group Determination: Expect Monoclinic (

or -

Phasing: Use Intrinsic Phasing (SHELXT) . The Bromine atom provides a strong anomalous signal that simplifies the solution.

-

Refinement (SHELXL):

-

Refine Br, Cl, O, N, and C atoms anisotropically.

-

Place H atoms on carbons using a riding model (Aromatic C-H 0.95 Å, Methylene C-H 0.99 Å).

-

Critical Step: Locate the ammonium proton (

) in the difference Fourier map. Refine its coordinates freely if data quality permits, or restrain using DFIX (0.91 Å) to the Nitrogen.

-

Structural Analysis Checklist

Once the structure is solved, evaluate the following parameters to validate the model:

| Parameter | Expected Range | Structural Significance |

| C-Br Bond Length | 1.89 - 1.91 Å | Typical for aryl bromides. |

| C=O Bond Length | 1.20 - 1.23 Å | Double bond character. |

| N...Cl Distance | 3.0 - 3.2 Å | Indicates strong ionic hydrogen bonding ( |

| Torsion ( | Planarity of the phenyl ring with the carbonyl group. | |

| Halogen Bond angle | Check C-Br...O/N angle. Linearity indicates halogen bonding. |

Visualization: Logic of Structure Refinement

Figure 2: Decision tree for crystallographic refinement of the target molecule.

References

-

PubChem Compound Summary. (2025). 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1).[1][2] National Library of Medicine. [Link]

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[8] European Journal of Medicinal Chemistry, 89, 743-816. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

-

Metrangolo, P., & Resnati, G. (2014). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal, 7(12), 2511-2519. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | C11H15BrClNO | CID 200186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 5. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

"1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one" in the synthesis of psychoactive compounds

Abstract

This technical guide details the synthesis, handling, and application of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one (herein referred to as Intermediate A ).[1] As a

Chemical Architecture & Strategic Value

Intermediate A represents a "masked" vinyl ketone.[1] In its salt form (hydrochloride), it is stable; however, the free base is prone to elimination, releasing dimethylamine and forming the reactive acrylophenone species. This reactivity is a double-edged sword: it allows for diverse functionalization but requires strict pH and thermal control during processing.[1]

Key Structural Features:

-

Propiophenone Core: Provides the phenyl ring necessary for hydrophobic binding pockets in monoamine transporters (MATs).[1]

-

4-Bromo Substituent: A versatile handle for cross-coupling (Suzuki-Miyaura) or further functionalization, though in Zimelidine it remains intact to influence metabolic stability and potency.[1]

-

Dimethylamino Side Chain: Establishes the amine motif essential for ionic interaction with the aspartate residue in the neurotransmitter transporter.[1]

Synthesis Protocol: The Mannich Reaction

Objective: Synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one Hydrochloride.

Reaction Mechanism & Logic

The synthesis employs a standard Mannich reaction using 4-bromoacetophenone, paraformaldehyde, and dimethylamine hydrochloride.[1]

-

Why Acidic Conditions? The reaction requires an acid catalyst to depolymerize paraformaldehyde and generate the electrophilic iminium ion (

).[1] -

Why Ethanol/IPA? Protic solvents facilitate the proton transfer steps.[1]

-

Why HCl Salt? Isolating the product as the HCl salt prevents the elimination of the amine (retro-Mannich) which occurs readily in the free base form.[1]

Experimental Procedure

Reagents:

-

4-Bromoacetophenone (1.0 eq)[1]

-

Paraformaldehyde (1.2 eq)[1]

-

Dimethylamine Hydrochloride (1.1 eq)[1]

-

Ethanol (Absolute)[1]

-

Conc. HCl (Catalytic, ~0.05 mL per 10 mmol)

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Charge the flask with 4-bromoacetophenone, paraformaldehyde, and dimethylamine hydrochloride. Add Ethanol (approx. 3 mL per gram of ketone).[1]

-

Catalysis: Add catalytic concentrated HCl.

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring. -

Workup (Crystallization):

-

Purification: Recrystallize from Isopropanol/Ethanol to remove unreacted ketone.

-

Drying: Dry under vacuum over

. The product is hygroscopic.[1][2]

Yield Expectation: 60–75% Appearance: White crystalline solid.[1]

Downstream Application: Synthesis of Zimelidine

Context: This protocol describes the conversion of Intermediate A into the SSRI Zimelidine via Grignard addition of a pyridine ring followed by dehydration.[1]

Pathway Visualization[1]

Figure 1: Synthetic route from acetophenone precursor to the active pharmaceutical ingredient Zimelidine.[1]

Critical Protocol: Organometallic Addition

Challenge: The free base of Intermediate A is unstable.[1] Solution: Perform "Free-basing" immediately prior to reaction or in situ if possible, and maintain low temperatures during the organometallic addition.[1]

Reagents:

Protocol:

-

Preparation of Nucleophile (3-Pyridyl Lithium):

-

Free Basing (Parallel Step):

-

Addition:

-

Add the solution of the free Mannich base dropwise to the cold 3-lithiopyridine solution at

.[1] -

Allow to warm to room temperature over 4 hours.

-

-

Quench: Quench with saturated

. Extract with EtOAc.[1] -

Dehydration (The Final Step):

-

The resulting tertiary alcohol is treated with dilute sulfuric acid (

) or refluxed in toluene with p-TsOH.[1] -

Stereochemistry Note: This produces a mixture of E and Z isomers.[1] The (Z)-isomer is the active serotonin reuptake inhibitor.[1] Separation is typically achieved via fractional crystallization of the oxalate or maleate salts, or preparative HPLC.[1]

-

Analytical Data Summary

| Parameter | Specification (HCl Salt) | Notes |

| Formula | MW: 292.6 g/mol | |

| Melting Point | Decomposes if heated rapidly.[1] | |

| Stability | Hygroscopic | Store in desiccator.[1] Degrades in basic solution. |

| 1H NMR | Characteristic triplet splitting for propyl chain often obscured in salt form. | |

| IR Spectrum | Ketone stretch is diagnostic.[1] |

Safety & Regulatory Context

Health Hazards:

-

Zimelidine (End Product): Although the first SSRI marketed, it was withdrawn worldwide due to rare but serious cases of Guillain-Barré syndrome and hypersensitivity reactions.[1] Current research use is restricted to in vitro or animal models for studying serotonin transport mechanisms (SERT).[1]

Chemical Safety:

-

Mannich Bases: Can act as alkylating agents.[1][8] Handle with gloves and in a fume hood.[1]

-

Organolithiums: Pyrophoric.[1] Extreme caution required.

References

-

Ross, S. B., & Renyi, A. L. (1977). Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl) allylamines and their secondary amine analogues.[1] Neuropharmacology.[1][9] Link

-